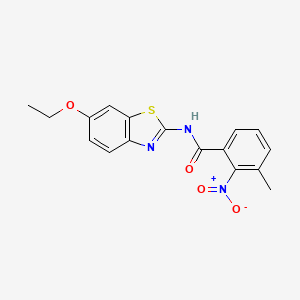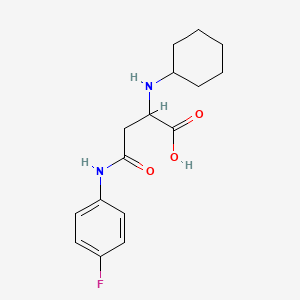![molecular formula C26H27N5O2S B4130022 N-(1-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]-4-quinazolinamine](/img/structure/B4130022.png)
N-(1-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]-4-quinazolinamine
Vue d'ensemble
Description
N-(1-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]-4-quinazolinamine, also known as PEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PEP belongs to the class of quinazoline derivatives and has shown promising results in various fields of research, including cancer treatment, neurological disorders, and cardiovascular diseases.
Applications De Recherche Scientifique
**1. Antihypertensive and VasodilatoryProperties**A study by Havera and Vidrio (1979) explored derivatives of 1,3-disubstituted 2,4(1H,3H)-quinazolinediones, which are structurally similar to N-(1-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]-4-quinazolinamine. They found these compounds to exhibit varying degrees of vasodilation and antihypertensive activity without significant alpha-adrenergic receptor blockade. Specifically, their derivative, 1-[3-(N,N-Dimethylamino)propyl]-3-[3-(4-phenyl1-piperazinyl)propyl]-2,4(1H,3H)-quinazolinedione, was more potent than papaverine in inducing vasodilation and caused a prolonged decrease in systolic blood pressure in hypertensive rats (Havera & Vidrio, 1979).
2. Antimicrobial Activity Foroumadi et al. (2006) synthesized N-(Phenethyl)piperazinyl quinolone derivatives, which share a similar structure with the compound , and evaluated them for antimicrobial activity against Gram-positive and Gram-negative microorganisms. These derivatives, especially those containing 2-oxo-2-phenylethyl or 2-hydroxyimino-2-phenylethyl moieties, showed significant in vitro activity against various bacterial strains (Foroumadi et al., 2006).
3. Pharmaceutical Stability under Stressful Conditions Gendugov et al. (2021) investigated the stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, a compound related to N-(1-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]-4-quinazolinamine, under various stressful conditions. They discovered that this substance was stable to UV radiation, high temperature, and oxidants, but unstable to hydrolysis in alkaline environments. This research provides insights into the stability of related pharmaceutical compounds under different environmental factors (Gendugov et al., 2021)
4. Anticonvulsive and Antihypoxic Effects Hori et al. (1990) synthesized a series of 4-phenoxy-2-(1-piperazinyl)quinazolines, which are structurally similar to the compound . They found that many of these compounds exhibited potent anticonvulsive activity comparable to that of carbamazepine or phenytoin. Additionally, one particular derivative, 4-phenoxy-2-(4-propyl-1-piperazinyl)quinazoline, was identified as a promising candidate for an antiepileptic drug with few side effects. This study highlights the potential application of such derivatives in the treatment of convulsive disorders and hypoxia (Hori et al., 1990).
5. Analgesic Activities Manoury et al. (1979) investigated the analgesic and anti-inflammatory properties of a series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates, structurally related to the compound . They found several compounds to be significantly more potent analgesics than reference drugs like glafenine and aminopyrine. This research suggests the potential of these derivatives in developing effective pain management therapies (Manoury et al., 1979).
Propriétés
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(1-phenylethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2S/c1-20(21-10-4-2-5-11-21)27-25-23-14-8-9-15-24(23)28-26(29-25)30-16-18-31(19-17-30)34(32,33)22-12-6-3-7-13-22/h2-15,20H,16-19H2,1H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOXAVJTCGRBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}glycinate](/img/structure/B4129939.png)
![[1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4129959.png)
![(2R*,6S*)-1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,6-dimethylpiperidine](/img/structure/B4129962.png)
![6-cyano-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide](/img/structure/B4129963.png)

![N-(3-{[2-(4-sec-butylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B4129977.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4129983.png)
![methyl 2-[({[1-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4129984.png)
![ethyl 4-{[(1-morpholin-4-ylcyclohexyl)methyl]amino}piperidine-1-carboxylate](/img/structure/B4129991.png)

![ethyl 5-benzyl-2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4130001.png)

![N-[4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4130020.png)
